molecular formula C10H8N4O3 B2625674 4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine CAS No. 853298-46-1

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine

Cat. No.: B2625674
CAS No.: 853298-46-1
M. Wt: 232.199
InChI Key: IWJNMSWNXYOZAQ-UHFFFAOYSA-N
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Description

“4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a nitro group (-NO2) and a phenoxy group (Ph-O-), both of which are attached to the 4-position of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the nitro-phenoxy group at the 4-position. The presence of the nitro group would contribute to the electron-withdrawing nature, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the nitro group, which is a strong electron-withdrawing group and could therefore be reduced to an amino group. The phenoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and phenoxy groups. For example, the nitro group is a strong electron-withdrawing group, which could affect the compound’s reactivity and acidity .

Scientific Research Applications

Chromogenic and Fluorescent Receptors

  • A novel compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, was synthesized and utilized as a dual signaling chromogenic receptor for ions like F-/AcO- and Al3+. It exhibited reversible chromogenic responses towards these ions, detectable through UV-Vis and 1H NMR titrations. This compound was effectively used to construct reversible paper strips for detecting Al3+ as well as F-/AcO- (Bhattacharyya et al., 2017).

Antimicrobial Activity and Drug Potential

  • The pyrimidine-based ligand 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes were synthesized and characterized. The compounds displayed antimicrobial properties, with the Mn(II) complex showing significant effectiveness. Molecular docking studies indicated that these complexes have potential as drugs (Chioma et al., 2018).

Synthetic Methods and Derivatives

  • A series of 4-trichloromethyl-pyrimidin-2-ylamines were synthesized, offering a convenient method for obtaining these compounds, which have various applications in scientific research (Zanatta et al., 2001).

Chemical Speciation and Equilibria

  • The interaction of Fe(3+) with selected pyrimidines was studied, revealing the existence of different absorbing species with various stoichiometries. This research contributes to understanding the chemical behavior of these compounds in different conditions (Masoud et al., 2012).

Medicinal Chemistry and Biological Activity

  • Synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety showed potential anti-inflammatory, analgesic, and antipyretic activities, indicating the applicability of these compounds in developing new therapeutic agents (Antre et al., 2011).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research could involve studying the reactivity of this compound, as well as its potential uses. For example, it could be interesting to explore whether this compound has any biological activity .

Properties

IUPAC Name

4-(4-nitrophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJNMSWNXYOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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